3-azido-5-chloropyridine
Description
Properties
CAS No. |
1799394-36-7 |
|---|---|
Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azido 5 Chloropyridine
Precursors and Starting Materials for Azidopyridine Synthesis
The construction of 3-azido-5-chloropyridine fundamentally relies on the availability of suitable pyridine-based precursors. The most direct starting materials are di-halogenated pyridines where one halogen can be selectively displaced by an azide (B81097) nucleophile.
Key precursors for these syntheses include:
3,5-Dichloropyridine: This is a logical and common precursor. The two chlorine atoms provide sites for nucleophilic attack. The challenge lies in achieving selective substitution at the 3-position while retaining the chlorine at the 5-position.
3-Bromo-5-chloropyridine (B1268422): The differential reactivity of bromine and chlorine atoms (C-Br bonds are typically more reactive than C-Cl bonds in nucleophilic substitutions and cross-coupling reactions) makes this an excellent substrate for regioselective synthesis. sigmaaldrich.com
2-Aminopyridine (B139424): This serves as a more fundamental starting block. It can be converted into halogenated pyridines through diazotization reactions followed by Sandmeyer-type reactions, or through direct chlorination processes. google.comgoogle.com For instance, 2-aminopyridine can be chlorinated to produce 2-amino-5-chloropyridine (B124133), which can then undergo further modifications to introduce the azide group at the 3-position. google.com
The choice of precursor often dictates the synthetic strategy. Dihalopyridines are favored for direct substitution or catalyzed reactions, while simpler molecules like aminopyridines require a longer synthetic sequence but may be more cost-effective.
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) is a primary and well-established method for synthesizing azidopyridines. wikipedia.org This pathway involves the reaction of an electron-deficient pyridine (B92270) ring, activated by the presence of halogens and the ring nitrogen, with an azide-containing nucleophile. masterorganicchemistry.comyoutube.com
Synthesis from Halogenated Pyridine Derivatives with Azide Sources
The synthesis of this compound via SNAr typically employs a dihalopyridine and an azide salt. The reaction proceeds through an addition-elimination mechanism, where the azide ion attacks the pyridine ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a halide ion to restore aromaticity. libretexts.org
Common azide sources for this transformation include:
Sodium Azide (NaN₃): This is the most widely used, cost-effective, and readily available azide source.
Trimethylsilyl (B98337) Azide (TMSN₃): Sometimes used as an alternative, particularly in non-polar aprotic solvents.
The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the azide salt and facilitate the substitution. Heating is often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the formation of the intermediate. youtube.com
For a substrate like 3-bromo-5-chloropyridine, the greater reactivity of the C-Br bond allows for selective substitution at the 3-position. When starting with 3,5-dichloropyridine, controlling the reaction conditions (temperature, reaction time, and stoichiometry of the azide source) is crucial to favor the monosubstituted product, this compound, over the disubstituted 3,5-diazidopyridine. Research on related systems, such as the reaction of pentafluoropyridine (B1199360) with sodium azide to form 4-azido-2,3,5,6-tetrafluoropyridine, demonstrates the viability of this approach on activated halopyridines. rsc.org
| Starting Material | Azide Source | Typical Solvent | Conditions | Product |
| 3-Bromo-5-chloropyridine | Sodium Azide | DMF | Heat | This compound |
| 3,5-Dichloropyridine | Sodium Azide | DMSO | Controlled Heat | This compound |
Transition Metal-Catalyzed Azidation Approaches
More recent advancements in organic synthesis have introduced transition metal catalysis as a powerful tool for forming C-N bonds, including the introduction of azide groups. These methods can offer milder reaction conditions and improved selectivity compared to traditional SNAr reactions.
Palladium-Catalyzed Azidation Reactions
Palladium catalysis is a versatile method for cross-coupling reactions. While more commonly associated with C-C, C-N (amination), and C-O bond formation, palladium catalysts can also facilitate azidation. The reaction typically involves a palladium(0) species undergoing oxidative addition into the carbon-halogen bond of the pyridine derivative, followed by reductive elimination with an azide source to form the product and regenerate the catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle. While specific examples for this compound are not extensively documented, the general principles of palladium-catalyzed amination are applicable.
Copper-Catalyzed Azidation Methods
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly effective for the azidation of aryl and heteroaryl halides. These reactions are generally more cost-effective than their palladium-catalyzed counterparts. The synthesis would involve heating the halo-pyridine precursor (e.g., 3-bromo-5-chloropyridine or 3-iodo-5-chloropyridine) with sodium azide in the presence of a copper(I) catalyst, such as CuI. rsc.orgmdpi.comnih.gov Ligands like L-proline or diamines can accelerate the reaction. This method has been successfully applied in the synthesis of a variety of azido-aromatic compounds under relatively mild conditions.
| Catalyst System | Starting Material | Azide Source | Typical Solvent |
| CuI / Ligand | 3-Bromo-5-chloropyridine | Sodium Azide | DMSO or DMF |
| Pd(OAc)₂ / Ligand | 3-Bromo-5-chloropyridine | Sodium Azide | Toluene or Dioxane |
Silver and Iron-Catalyzed Azidation Pathways
While less common than palladium or copper, iron and silver catalysts have emerged as sustainable and efficient alternatives for azidation reactions.
Iron-Catalyzed Azidation: Iron is an earth-abundant and non-toxic metal, making it an attractive catalyst. Iron-catalyzed azidation often proceeds via a radical mechanism and can be effective for C-H azidation or for reactions with specific substrates.
Silver-Catalyzed Azidation: Silver salts, such as silver triflate (AgOTf) or silver acetate (B1210297) (AgOAc), can catalyze the azidation of heteroaromatic compounds. These reactions may also proceed through pathways distinct from traditional cross-coupling cycles. For example, studies on other heterocyclic systems show that silver can effectively catalyze the introduction of an azide group. rsc.org
These transition metal-catalyzed methods represent a developing frontier in the synthesis of complex molecules like this compound, offering potential for higher efficiency and broader functional group tolerance.
Flow Chemistry and Continuous Processing
The use of continuous flow reactors is another emerging area that offers significant advantages for the synthesis of azides, which can be hazardous to handle in large quantities in batch processes. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, improving safety and often increasing yield and purity.
The table below highlights some of these modern synthetic approaches.
Table 2: Emerging Synthetic Strategies for Azido-Pyridines and Related Compounds
| Strategy | Description | Key Features |
|---|---|---|
| Photocatalysis | Use of light-absorbing catalysts (e.g., Cu or Ir complexes) to facilitate the formation of an azido-functionalized molecule from components like pyridines and alkenes. acs.org | Mild reaction conditions, high functional group tolerance, novel reactivity pathways. acs.org |
| Skeletal Editing | Divergent insertion of nitrogen atoms into existing carbon skeletons to construct the pyridine ring. acs.org | Access to diverse isomers from a common precursor, novel bond formations. acs.org |
| Azide Group Protection | Reversible complexation of the azide group (e.g., with Amphos) to allow for otherwise incompatible chemical transformations. miragenews.com | Enables the use of powerful reagents like Grignard reagents in the presence of an azide. miragenews.com |
| Click Chemistry (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition to form triazoles. While a reaction of azides, its efficiency drives the development of new synthetic routes to azides. mdpi.com | High efficiency, specificity, and biocompatibility. mdpi.com |
Reactivity and Chemical Transformations of 3 Azido 5 Chloropyridine
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the reactivity of 3-azido-5-chloropyridine, providing efficient pathways to more complex molecular architectures.
Huisgen 1,3-Dipolar Cycloadditions
The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction involving 1,3-dipoles, such as organic azides, and dipolarophiles, like alkynes, to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction, particularly the azide-alkyne cycloaddition, is a powerful tool for constructing 1,2,3-triazole rings. wikipedia.orgwikipedia.org The thermal version of this reaction often proceeds at elevated temperatures and can lead to a mixture of regioisomers, specifically the 1,4- and 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction's high activation barrier is a significant factor contributing to the slow reaction rates observed in the absence of a catalyst. organic-chemistry.orgnih.gov
The first 1,3-dipolar cycloaddition was described in the late 19th and early 20th centuries, with significant mechanistic understanding and synthetic applications developed by Rolf Huisgen in the 1960s. wikipedia.orgnih.gov This reaction is a key method for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used variant of the Huisgen cycloaddition. nih.govrsc.org This reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, which emphasizes modular, wide-ranging, stereospecific, and high-yielding reactions. wikipedia.orgnih.gov The CuAAC reaction is characterized by its remarkable rate acceleration, often 10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction. organic-chemistry.org It proceeds under mild conditions, is tolerant of a wide range of functional groups, and is insensitive to aqueous conditions over a broad pH range (4 to 12). organic-chemistry.orgbeilstein-journals.org
The reaction typically utilizes a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. researchgate.net Various copper(I) sources can be employed, including [CuBr(PPh₃)₃] and [Cu(PPh₃)₂]NO₃. beilstein-journals.org The reaction's efficiency allows for the synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity. nih.govmdpi.com
Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Catalyst | Reactants | Conditions | Product | Yield | Reference |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide (B81097), Phenylacetylene (B144264) | Neat, rt, low catalyst loading | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative | nih.gov |
| CuI/Glycerol | Benzyl azide, Terminal alkyne | Glycerol, rt, 24h | 1,4-Disubstituted 1,2,3-triazole | - | mdpi.com |
| [Cu(PPh₃)₂]NO₃ | Phenylacetylene, Benzyl azide | Toluene, rt, 40 min | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 96% | beilstein-journals.org |
A key feature of the CuAAC reaction is its high regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This is in stark contrast to the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov The regioselectivity of the CuAAC is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate. nih.govnih.gov
The selective formation of the 1,4-isomer has been confirmed through various studies, including DFT calculations. nih.gov This high degree of control over the product's regiochemistry makes CuAAC a powerful tool in various fields, including medicinal chemistry and materials science, where specific substitution patterns are often required. rsc.org
The mechanism of the CuAAC reaction has been the subject of extensive investigation. rsc.org It is generally accepted that the reaction proceeds through a stepwise pathway involving copper(I) acetylide intermediates. researchgate.net The catalytic cycle is thought to begin with the formation of a copper acetylide from the terminal alkyne and the Cu(I) catalyst. nih.gov This copper acetylide then reacts with the azide in a series of steps.
DFT calculations suggest that the reaction can proceed through either a mononuclear or a dinuclear copper mechanism, depending on the reaction conditions and the ligands on the copper center. researchgate.net The dinuclear mechanism involves the coordination of the azide to a dicopper acetylide species, leading to the formation of a six-membered metallacycle intermediate. nih.gov Subsequent intramolecular bond formation and protonolysis release the 1,4-disubstituted triazole product and regenerate the catalyst. nih.gov The rate of the reaction can be influenced by various factors, including the solvent and the presence of halide ions, which can sometimes have an inhibitory effect. beilstein-journals.org
While CuAAC provides 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org This reaction is catalyzed by ruthenium(II) complexes, such as [CpRuCl] compounds like CpRuCl(PPh₃)₂ and Cp*RuCl(COD). nih.govresearchgate.net These catalysts are effective for the reaction of primary and secondary azides with terminal alkynes. nih.gov
Unlike CuAAC, RuAAC can also be utilized with internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This is followed by reductive elimination to yield the triazole product. nih.gov The regioselectivity is determined in the oxidative coupling step, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. nih.gov
Table 2: Ruthenium Catalysts for 1,5-Selective Cycloaddition
| Catalyst | Reactants | Product | Selectivity | Reference |
| CpRuCl(PPh₃)₂ | Alkyl azides, Unsymmetrical internal alkynes | 1,4,5-Trisubstituted-1,2,3-triazoles | Mixture of regioisomers or complete regioselectivity depending on alkyne substituents | nih.govpsu.edu |
| CpRuCl(COD) | Primary and secondary azides, Terminal alkynes | 1,5-Disubstituted 1,2,3-triazoles | High | organic-chemistry.orgresearchgate.net |
| Cp*RuCl(NBD) | Azides, Alkynes | 1,5-Disubstituted or fully substituted 1,2,3-triazoles | High | nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. magtech.com.cnnih.gov This reaction relies on the use of activated, strained cyclooctynes, which react rapidly with azides without the need for a metal catalyst. magtech.com.cn The driving force for the reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition. magtech.com.cn
SPAAC is particularly valuable for applications in biological systems where the toxicity of copper catalysts is a concern. nih.govnih.gov The reaction proceeds under physiological conditions and exhibits high selectivity. magtech.com.cnnih.gov The rational design of cyclooctynes is key to the success of SPAAC, influencing both the stability of the reagent and the rate of the reaction. magtech.com.cn Various substituted cyclooctynes have been developed to enhance reactivity and introduce new functionalities. magtech.com.cn For instance, the introduction of fluorine atoms or the oxidation of an alcohol on the cyclooctyne ring can significantly increase the reaction rate. magtech.com.cn
Table 3: Features of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Feature | Description | Reference |
| Catalyst | None required | magtech.com.cnnih.gov |
| Driving Force | Release of ring strain in cyclooctyne | magtech.com.cn |
| Conditions | Physiological conditions (mild, aqueous) | nih.gov |
| Applications | Bioconjugation, labeling of biomolecules in living systems | nih.govnih.gov |
| Reactivity Control | Rational design of cyclooctyne structure | magtech.com.cn |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Cycloaddition Reactions with Nitriles for Tetrazole Formation
The [3+2] cycloaddition reaction between an azide and a nitrile is a fundamental and widely utilized method for the synthesis of 5-substituted-1H-tetrazoles. nih.govresearchgate.net This reaction, often referred to as a type of "click chemistry," involves the 1,3-dipole of the azide group reacting with the nitrile's carbon-nitrogen triple bond to form the stable, aromatic tetrazole ring. nih.gov For this compound, this transformation provides a direct route to 5-(5-chloropyridin-3-yl)-substituted tetrazoles.
The reaction is typically facilitated by the use of a Lewis or Brønsted acid catalyst, which activates the nitrile, making it more susceptible to nucleophilic attack by the azide. youtube.com Various catalytic systems have been developed to promote this cycloaddition, including zinc salts (e.g., ZnBr₂), aluminum chloride (AlCl₃), and silica (B1680970) sulfuric acid. nih.govrsc.org The general procedure often involves heating a mixture of the azide and the nitrile in a suitable solvent, such as dimethylformamide (DMF). nih.govnih.gov The reaction of this compound with a diverse range of nitriles can lead to a library of tetrazole derivatives, which are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids. nih.govsphinxsai.com
The selection of the catalyst and reaction conditions can be tailored based on the electronic nature of the nitrile substrate. Electron-withdrawing groups on the nitrile can enhance its reactivity, sometimes allowing the reaction to proceed under milder conditions. researchgate.net
Table 1: Examples of Catalysts for Tetrazole Synthesis from Nitriles and Azides
| Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Silica Sulfuric Acid | DMF | Reflux | 72-95% | nih.gov |
| Zinc Bromide (ZnBr₂) | Water | Reflux | Moderate to Excellent | rsc.orgnih.gov |
| Copper(II) Sulfate (CuSO₄·5H₂O) | DMSO | 120-140 °C | Good to Excellent | researchgate.net |
| Ammonium Chloride | DMF | 110 °C | Not specified | youtube.comnih.gov |
Reduction Reactions
The azide group of this compound is readily reduced to a primary amine, providing a key pathway to 3-amino-5-chloropyridine. This transformation is pivotal for the synthesis of various downstream compounds.
The reduction of an aryl azide to a primary amine is a common and reliable transformation in organic synthesis. For this compound, this conversion yields 3-amino-5-chloropyridine, a valuable synthetic intermediate. Two principal methods for this reduction are catalytic hydrogenation and the Staudinger reduction.
Catalytic hydrogenation involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is highly efficient but requires careful control of reaction conditions to prevent the concurrent hydrogenolysis (dechlorination) of the C-Cl bond, which is a potential side reaction.
Alternatively, the Staudinger reduction offers a very mild and chemoselective method for converting azides to amines without affecting other reducible functional groups like the chloro-substituent. organic-chemistry.org This reaction is discussed in detail in the following section.
The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines. organic-chemistry.orgwikipedia.org The reaction proceeds in two main steps. First, this compound reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), through a nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is followed by the expulsion of dinitrogen gas (N₂) to form a stable intermediate known as an iminophosphorane (or aza-ylide). wikipedia.org
This iminophosphorane, specifically (5-chloropyridin-3-yl)iminophosphorane, can be isolated or hydrolyzed in a subsequent step. wikipedia.orgnih.gov The hydrolysis of the iminophosphorane with water yields the primary amine, 3-amino-5-chloropyridine, and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgnih.gov The formation of the very stable phosphorus-oxygen double bond in the phosphine oxide is a strong thermodynamic driving force for the reaction. nih.gov
The Staudinger ligation is a variation where the iminophosphorane is trapped by an intramolecular electrophile, leading to the formation of an amide bond. wikipedia.org However, for the simple reduction to an amine, the reaction is terminated by hydrolysis. wikipedia.org
Table 2: Key Steps in the Staudinger Reduction of this compound
| Step | Reactants | Intermediate/Product | Byproduct | Reference |
| 1. Iminophosphorane Formation | This compound, Triphenylphosphine | (5-chloropyridin-3-yl)iminophosphorane | N₂ | wikipedia.org |
| 2. Hydrolysis | (5-chloropyridin-3-yl)iminophosphorane, Water | 3-Amino-5-chloropyridine | Triphenylphosphine oxide | wikipedia.orgnih.gov |
Rearrangement Reactions
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgbyjus.com This isocyanate is a versatile intermediate that can be subsequently converted into primary amines, carbamates, or urea (B33335) derivatives by reacting with water, alcohols, or amines, respectively. byjus.comnih.gov
It is crucial to note that the Curtius rearrangement is characteristic of acyl azides (R-C(=O)N₃) and not aryl azides such as this compound. In the context of pyridine (B92270) chemistry, a Curtius rearrangement would be applicable to a pyridine derivative bearing a carboxylic acid function. For instance, a pyridinecarboxylic acid could be converted to its corresponding acyl azide, which would then undergo the Curtius rearrangement to yield a pyridyl isocyanate. This isocyanate could then be hydrolyzed to the corresponding aminopyridine. nih.govnih.gov
The mechanism is believed to be a concerted process where the R-group migrates from the carbonyl carbon to the nitrogen atom simultaneously with the loss of dinitrogen, and it proceeds with full retention of the migrating group's stereochemistry. wikipedia.orgnih.gov
Transition Metal-Mediated Transformations (Beyond Cycloadditions)
The this compound molecule possesses two sites susceptible to transition metal-mediated catalysis: the azido (B1232118) group and the chloro-substituent. This dual reactivity allows for a range of transformations beyond cycloaddition reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. The chloro-substituent on the pyridine ring can participate in such reactions. For instance, a Negishi coupling could potentially be performed on this compound using an organozinc reagent in the presence of a palladium catalyst to introduce a new substituent at the 5-position. thieme-connect.de However, the compatibility of the azide group with the reaction conditions would need to be considered, as azides can also react with transition metal catalysts. mdpi.com
The azide group itself can undergo transition metal-catalyzed reactions. For example, copper-catalyzed reactions can be used for C-H azidation or the synthesis of various nitrogen-containing heterocycles. mdpi.com Palladium catalysts have also been shown to mediate the cross-coupling of azides with isocyanides to form carbodiimides. While specific examples with this compound are not prevalent, the general reactivity patterns of aryl azides and aryl chlorides in transition metal catalysis suggest a rich potential for the selective functionalization of this molecule at either the C-Cl or the C-N₃ bond. thieme-connect.demdpi.com
C-N Cross-Coupling Reactions Involving Related Pyridine Systems
Palladium- and copper-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for synthesizing arylamines and have been widely applied to heteroaryl halides, including chloropyridines. rsc.orgrsc.org The synthesis of N³-substituted 2,3-diaminopyridines has been successfully achieved through the Pd-catalyzed C-N cross-coupling of 3-halo-2-aminopyridines with various primary and secondary amines. nih.gov Challenges in these reactions can arise from the pyridine nitrogen's ability to coordinate with the metal catalyst, potentially inhibiting the reaction. nih.gov However, the development of specialized ligand systems, such as those based on RuPhos and BrettPhos, has enabled efficient couplings even with challenging substrates like unprotected aminopyridines. nih.gov
For a substrate like this compound, the chlorine at the 3-position is available for C-N cross-coupling. The reaction would involve the oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine and reductive elimination to form the new C-N bond. The azide group is generally compatible with these conditions, as demonstrated in the Suzuki-Miyaura cross-coupling of azidoaryltrifluoroborates. nih.gov Copper-catalyzed systems, often utilizing ligands like α-benzoin oxime, also provide a viable route for the amination of chloropyridines. researchgate.net
Table 1: Selected Catalyst Systems for C-N Cross-Coupling of Halopyridines
| Catalyst System | Substrate Example | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| RuPhos-precatalyst / LiHMDS | 3-Bromo-2-aminopyridine | Secondary Amines (e.g., Morpholine) | N³-Substituted 2,3-diaminopyridine | nih.gov |
| BrettPhos-precatalyst / LiHMDS | 3-Bromo-2-aminopyridine | Primary Amines | N³-Substituted 2,3-diaminopyridine | nih.gov |
| Pd₂(dba)₃ / JohnPhos / LHMDS | 2-Pyridyl bromide | LHMDS (Ammonia surrogate) | 2-Aminopyridine (B139424) | rsc.org |
C-H Functionalization of Pyridines
Direct C-H functionalization has become a preferred strategy for modifying heterocyclic cores, minimizing the need for pre-functionalized starting materials. rsc.org However, the selective functionalization of pyridines is challenging due to the ring's electron-deficient nature and the coordinating power of the nitrogen atom. rsc.org The regioselectivity of these reactions is highly dependent on the catalytic system and the electronic character of the substituents already on the pyridine ring. nih.govnih.gov
For this compound, both substituents are electron-withdrawing, which deactivates the ring towards electrophilic attack but can direct functionalization. In palladium-catalyzed C-H arylation reactions, pyridines with electron-withdrawing groups have shown high regioselectivity. nih.gov For instance, 3-substituted pyridines often undergo arylation at the C4 or C5 position. nih.gov Given the substitution pattern of this compound, C-H functionalization would most likely occur at the C2, C4, or C6 positions, with the precise location influenced by the specific reaction mechanism (e.g., radical, organometallic) and steric factors. Methodologies for the late-stage functionalization of complex azines often rely on photocatalysis or transition-metal catalysis to generate radical intermediates that add to the protonated heterocycle. nih.gov
Catalytic Applications of N-Heterocyclic Carbene-Copper(I) Complexes
N-Heterocyclic carbene (NHC)-copper(I) complexes are versatile and efficient catalysts for a wide array of organic transformations, owing to their ease of preparation, stability, and low cost. nih.govnih.gov A particularly relevant application for this compound is the NHC-Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govbeilstein-journals.org This reaction would involve the [3+2] cycloaddition of the azido group at the C3 position with a terminal alkyne to selectively form a 1,2,3-triazole ring. This transformation provides a highly efficient and modular route to complex triazolyl-pyridine structures.
NHC-Cu(I) complexes have also been employed as catalysts in various other reactions, including hydrosilylation of ketones, conjugate additions, and C-H functionalization reactions such as arylation, amidation, and allylation. nih.govnih.govresearchgate.net The modular nature of NHC ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and selectivity for specific substrates. nih.gov For instance, the synthesis of copper complexes with 1,2,3-triazole carbene ligands has been reported, and these have been shown to be effective catalysts in click reactions. beilstein-journals.org
Nucleophilic Substitution Reactions of the Chloropyridine Moiety
The pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAAr) than benzene, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. acs.org The chlorine atom at the C3 position of 3-chloropyridine (B48278) is less activated towards substitution compared to those at the C2 or C4 positions. chempanda.com However, substitution can still occur, and its feasibility is influenced by the reaction conditions and the nature of the nucleophile. wikipedia.org
In the case of this compound, the presence of the electron-withdrawing azido group at C3 could potentially influence the reactivity of the chloro group at C5, though this effect is less pronounced than for substituents at the ortho or para positions. A study on 2,4,6-triazido-3-chloro-5-cyanopyridine showed that when reacted with amines like pyrrolidine (B122466) or piperidine, it was the azido groups at the C4 and C6 positions that underwent nucleophilic substitution, not the chloro group at C3. researchgate.net This suggests that the azido group itself can be a leaving group under certain conditions.
Conversely, in highly activated systems, a chloro group can be readily displaced. For example, 2-amino-3,5-dinitro-6-chloropyridine reacts with sodium azide to replace the chlorine atom, forming the corresponding 6-azido derivative. sioc-journal.cn This indicates that with sufficient electronic activation, the C-Cl bond in a chloropyridine can be targeted for nucleophilic substitution. For this compound, reaction with a strong nucleophile could potentially lead to substitution at the C5 position, displacing the chloride. The azide ion (N₃⁻) itself is an excellent nucleophile and is commonly used in Sₙ2 and nucleophilic acyl substitution reactions. masterorganicchemistry.com The reaction of this compound with various nucleophiles would depend on a delicate balance between the activation provided by the ring nitrogen and the C3-azido group versus the inherent reactivity of the C5-chloro position.
Derivatization and Functionalization Strategies Employing 3 Azido 5 Chloropyridine
Synthesis of Novel Triazole-Containing Pyridine (B92270) Derivatives
The synthesis of 1,2,3-triazole-containing pyridine derivatives from 3-azido-5-chloropyridine is predominantly achieved through the Huisgen 1,3-dipolar cycloaddition reaction with various terminal and internal alkynes. wikipedia.org This reaction, especially its catalyzed variants, is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and broad substrate scope. wikipedia.orgnih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method, reliably producing 1,4-disubstituted 1,2,3-triazoles in excellent yields. nih.gov This regioselectivity is a key advantage of the copper-catalyzed process. For instance, the reaction of 3-azidopyridines with alkynes proceeds smoothly under Cu(I) catalysis to furnish the 1,4-disubstituted triazole products. nih.gov
Alternatively, ruthenium catalysts can be employed, often leading to different regiochemical outcomes. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields 1,5-disubstituted 1,2,3-triazoles. wikipedia.org In some cases, such as the reaction of 3-azidopyridine (B1254633) with phenylacetylene (B144264) using a RuCp*Cl(PPh₃)₂ catalyst, a mixture of 1,4- and 1,5-triazole isomers may be formed. nih.gov
The versatility of this approach allows for the incorporation of a wide array of functional groups into the final molecule, depending on the structure of the alkyne partner. This has been utilized to create libraries of novel compounds for various applications, including medicinal chemistry. nih.govnih.gov The halogen handle on the pyridine ring is often retained during the cycloaddition, allowing for subsequent functionalization steps. acs.org
A recent development involves the base-catalyzed cycloaddition of heterocyclic azides with 3,3-diaminoacrylonitriles (2-cyanoacetamidines). nih.gov This reaction proceeds through a formal cycloaddition followed by a Cornforth-type rearrangement, yielding N-heteroaryl-1,2,3-triazole-4-carbimidamides, which are diheterocyclic compounds connected by an amidine linker. nih.gov
Table 1: Examples of Triazole Synthesis via Cycloaddition with Azidopyridines This table is illustrative of the types of transformations discussed and not limited to this compound specifically, as it demonstrates the general reactivity of the azidopyridine moiety.
| Azide (B81097) Reactant | Alkyne/Amidine Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Azidopyridine | Phenylacetylene | Cu(I) salts | 1-(5-Chloropyridin-3-yl)-4-phenyl-1H-1,2,3-triazole (Predicted) | nih.gov |
| 3-Azidopyridine | Phenylacetylene | RuCp*Cl(PPh₃)₂ | Mixture of 1,4- and 1,5-disubstituted triazoles | nih.gov |
| Heterocyclic Azides (general) | 3,3-Diaminoacrylonitriles | Base-catalyzed | N-heteroaryl-1,2,3-triazole-4-carbimidamides | nih.gov |
| Azidopyridines bearing a halogen | Various Alkynes | Click Chemistry Conditions | Diversified triazole-pyridines | acs.org |
Formation of Tetrazole-Containing Pyridine Systems
The formation of tetrazole-containing pyridine systems from this compound is governed by the inherent chemical nature of the azido (B1232118) group attached to a heterocyclic ring. Azidopyridines, particularly those with the azide group at the 2- or 4-position, can exist in a valence tautomeric equilibrium with their fused tetrazole isomers. nih.gov For a 2-azidopyridine (B1249355), this equilibrium is with the corresponding tetrazolo[1,5-a]pyridine. nih.govorganic-chemistry.org
This equilibrium is influenced by factors such as substituents, solvent, and temperature. nih.gov While the azide ('open') form is required for reactions like 1,3-dipolar cycloadditions, the tetrazole ('closed') form can be the predominant species under certain conditions. nih.gov The synthesis of tetrazolo[1,5-a]pyridines is often achieved directly from 2-halopyridines by treatment with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, which proceeds via an intermediate 2-azidopyridine that cyclizes. organic-chemistry.org
Another synthetic route to tetrazoles involves the [3+2] cycloaddition reaction between an azide and a nitrile. researchgate.net In this context, this compound could potentially react with various nitriles (R-C≡N) under appropriate conditions, often with Lewis acid catalysis, to form 5-substituted tetrazoles linked to the pyridine ring at the N-1 position of the tetrazole. This method allows for the direct construction of the tetrazole ring from the azide functionality.
The interplay between the azide and tetrazole forms is synthetically useful. For example, pyridotetrazoles that exist predominantly in the closed form have been successfully employed as "azide surrogates" in Cu-catalyzed click reactions, demonstrating that the equilibrium can be shifted to the reactive azide form under catalytic conditions. nih.gov
Construction of Hybrid Heterocyclic Architectures
The dual functionality of this compound serves as an excellent platform for constructing complex hybrid heterocyclic architectures, where the pyridine core is linked to one or more different heterocyclic systems. ias.ac.in These hybrid molecules are of significant interest in medicinal chemistry, as they combine the structural features and potential biological activities of their constituent parts. nih.gov
A primary strategy for creating these hybrids is the azide-alkyne click reaction discussed in section 4.1. By reacting this compound with an alkyne that is already part of another heterocyclic system, a triazole ring can be formed as a stable, robust linker. nih.gov This approach has been used to synthesize hybrids containing pyridine and pyrano[3,4-c]pyridine moieties, among others. nih.gov Similarly, pyridyl-substituted thiazolyl triazole derivatives have been synthesized, merging three distinct heterocyclic rings into a single molecular entity. scielo.br
Multicomponent reactions (MCRs) offer another powerful, one-pot strategy for assembling complex molecules. nih.govmdpi.com For example, MCRs involving a 2-aminopyridine (B139424), an aldehyde, and an isonitrile or trimethylsilylcyanide can generate fused imidazo[1,2-a]pyridines. researchgate.net While not starting directly from this compound, these reactions illustrate the strategies used to build fused pyrido-heterocycles, a class of compounds that could be targeted from appropriately functionalized derivatives of this compound. The synthesis of highly complex fused systems, such as quinoline-pyrido[2,3-d]pyrimidinones and pyrido[3',2':4,5]thieno[2,3-d]pyrimidines, further showcases the drive towards intricate heterocyclic architectures. mdpi.comscirp.org
The synthesis of diheterocyclic compounds linked by an amidine group, through the reaction of heterocyclic azides with 2-cyanoacetamidines, represents an innovative method for creating hybrid structures where the linking unit is not a triazole. nih.gov
Development of Polymeric Structures and Metallopolytriazolates
The azide functionality of this compound makes it a suitable monomer or functionalizing agent for the development of advanced polymeric materials. The azide-alkyne click reaction is a key tool in this field, enabling the synthesis of various polymer architectures through step-growth polymerization or post-polymerization modification. researchgate.netnih.gov
By reacting a bifunctional monomer containing two alkyne groups with a bifunctional monomer containing two azide groups (such as a derivative of this compound), polytriazoles can be synthesized. This approach allows for the creation of linear polymers where the triazole ring is an integral part of the polymer backbone. Similarly, using monomers with higher functionality (e.g., three or more azide or alkyne groups) can lead to the formation of cross-linked polymer networks and gels. researchgate.net
Another strategy involves the initial synthesis of a polymer backbone using other polymerization methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or cationic ring-opening polymerization (CROP), to produce a polymer with pendent azide groups. nih.govresearchgate.net For example, monomers like azidopropyl methacrylate (B99206) (AzPMA) or azido-oxazolines can be polymerized to create a "platform" polymer. researchgate.netnih.gov These azide-functionalized polymer brushes or chains can then be elaborated by clicking on various alkyne-containing molecules, allowing for precise control over the final composition and properties of the material. nih.gov
The triazole units within these polymers are not just inert linkers; their nitrogen atoms can act as ligands to coordinate with metal ions. This leads to the formation of metallopolymers or, in the case of cross-linked networks, metallopolytriazolates. These materials can exhibit interesting catalytic, electronic, or magnetic properties. The synthesis of polymeric cadmium(II) complexes, where azide groups bridge metal centers to form two-dimensional layers, demonstrates the capacity of azide-containing ligands to create extended metallo-supramolecular structures. rsc.org While these specific examples use the azide ion as a bridging ligand, the nitrogen-rich triazole ring formed from the azide offers a similar potential for metal coordination within a polymeric framework.
Spectroscopic Characterization Techniques for 3 Azido 5 Chloropyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides data on the hydrogen atoms within a molecule. For pyridine (B92270) derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative. In the case of a related compound, 3-chloropyridine (B48278), the proton signals appear at specific chemical shifts, with coupling constants (J) indicating the interactions between adjacent protons. chemicalbook.com For instance, in a 30% solution in DMSO, the proton chemical shifts are observed at δ 8.79, 8.68, 7.99, and 7.57 ppm. chemicalbook.com The synthesis of various azide (B81097) derivatives has been documented, with ¹H NMR being a primary tool for characterization. rsc.org For example, the synthesis of 4-azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide was confirmed using ¹H NMR, and the study noted changes in chemical shifts when different solvents were used, indicating solvent-solute interactions. researchcommons.org
Interactive Data Table: ¹H NMR Data for 3-Chloropyridine
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| H-2 | 8.79 |
| H-6 | 8.68 |
| H-4 | 7.99 |
| H-5 | 7.57 |
Data obtained in 30% DMSO solution. chemicalbook.com
Fluorine-19 (¹⁹F) NMR Spectroscopy
While not directly applicable to 3-azido-5-chloropyridine itself, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of its fluorinated derivatives. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent probe for studying fluorine-containing compounds. For example, in the study of pyrido[3,4-d]pyrimidines, which can be synthesized from precursors related to chloropyridines, ¹⁹F NMR was used to characterize fluorinated analogues. mdpi.com
Infrared (IR) and Raman Spectroscopy (Vibrational Analysis)
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying functional groups within a molecule. The azide group (–N₃) has a very strong and characteristic asymmetric stretching vibration that appears in a relatively clean region of the IR spectrum, typically between 2100 and 2200 cm⁻¹. This makes IR spectroscopy particularly useful for confirming the presence of the azide moiety.
Studies on related azidopyridines have shown that the azido-stretching vibration can be influenced by factors such as protonation of the pyridine ring. nih.gov The IR spectrum of 3-azidopyridine (B1254633) has been studied in detail, and it has been found that the azide stretching band can be split due to Fermi resonance. nih.gov Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in the study of iodine azide (IN₃), Raman spectra were used to assign the vibrational modes of the molecule. irdg.org The combination of IR and Raman spectroscopy offers a more complete vibrational analysis of the molecule. youtube.com
Interactive Data Table: Characteristic IR Frequencies for Azide Group
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric Stretch (ν_as) | 2100 - 2200 | Strong |
| Symmetric Stretch (ν_s) | 1200 - 1300 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of 3-azidopyridine has been recorded and shows absorption bands that can be assigned to specific electronic transitions. researchgate.net Photolysis studies of 3-azidopyridine have utilized UV-Vis spectroscopy to monitor the formation of transient species. researchgate.netresearchgate.net For related compounds like 2-amino-5-chloropyridine (B124133), the UV-Vis spectrum shows a cut-off wavelength and can be used to determine the optical energy band gap. researchgate.net The general principles of UV-Vis spectroscopy involve measuring the absorbance of a substance as a function of wavelength. mhlw.go.jpnihs.go.jpyoutube.com
Mass Spectrometry (High-Resolution Mass Spectrometry)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.comyoutube.comresearchgate.net
The mass spectra of aryl azides typically show a molecular ion peak (M⁺) and fragmentation patterns that involve the loss of a nitrogen molecule (N₂). acs.orgresearchgate.net For instance, the mass spectrum of 2-amino-5-chloropyridine shows a molecular ion peak at m/z 128.2. researchgate.net HRMS is crucial for confirming the identity of newly synthesized compounds, as it provides an exact mass that can be compared to the calculated theoretical mass. rsc.org In the characterization of various organic compounds, including those synthesized from azide precursors, HRMS is a standard and indispensable tool. tees.ac.uk
X-ray Crystallography (Single Crystal X-ray Diffraction)
The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This information is critical for confirming the formation of a specific isomer, for instance, in the creation of triazolopyridine or tetrazolopyridine systems, where multiple regioisomers are often possible.
Research on related fused heterocyclic systems, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, demonstrates the level of detail obtained from such analyses. mdpi.comresearchgate.net The crystal structure is typically defined by its crystal system, space group, and unit cell dimensions. For example, a derivative might be found to crystallize in a triclinic system with a P-1 space group, and its precise cell parameters (a, b, c, α, β, γ) are meticulously reported. mdpi.comresearchgate.net This data becomes a permanent, verifiable record of the compound's solid-state structure.
Table 1: Representative Crystallographic Data for a Substituted Triazolopyridazinoindole Derivative (This table is illustrative of data obtained for complex heterocyclic systems derived from azide precursors and is based on published data for related compounds) mdpi.comresearchgate.net
| Parameter | Value |
| Empirical Formula | C₁₈H₁₂BrN₅S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) ** | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) ** | 900.07(5) |
| Z (Molecules/unit cell) | 2 |
Elemental Analysis
Elemental analysis is a fundamental and routine technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. It serves as a crucial check for the purity of a synthesized compound and provides strong evidence for its proposed empirical formula. For newly synthesized derivatives of this compound, elemental analysis is one of the first and most important characterization steps following purification.
The analysis is performed using a dedicated elemental analyzer, which combusts a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental results are then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) is considered a strong confirmation of the compound's identity and purity.
Studies on novel series of pyridine and triazolopyridine derivatives consistently report elemental analysis data to validate their structures. nih.govresearchgate.net This technique is indispensable for confirming that the chemical transformation, for example, the conversion of the azide group into a triazole ring, has proceeded as expected and that the final product has the correct elemental composition.
Table 2: Illustrative Elemental Analysis Data for a Hypothetical Triazolopyridine Derivative (This table demonstrates the typical format for reporting elemental analysis results)
| Element | % Calculated | % Found |
| Carbon (C) | 52.48 | 52.55 |
| Hydrogen (H) | 3.15 | 3.11 |
| Nitrogen (N) | 30.69 | 30.58 |
Computational and Theoretical Investigations of 3 Azido 5 Chloropyridine
Density Functional Theory (DFT) Calculations
No specific DFT calculation data for 3-azido-5-chloropyridine is available in the reviewed literature.
Structural Optimization and Conformation Analysis
Information regarding the structural optimization and conformational analysis of this compound through DFT methods is not available.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Specific FMO analysis, including HOMO-LUMO energy levels and orbital distributions for this compound, has not been reported.
Natural Bond Orbital (NBO) Analysis
Detailed NBO analysis of this compound is not present in the surveyed scientific literature.
Quantum Chemical Studies and Molecular Modeling
There are no specific quantum chemical studies or molecular modeling reports focused on this compound.
Mechanistic Elucidation of Reactions via Computational Methods
Computational studies elucidating the reaction mechanisms of this compound are not available.
Studies on Tautomerism and Energetics in Related Pyrazole (B372694) Systems
While computational studies on the tautomerism of various pyrazole systems exist, specific investigations into pyrazoles derived directly from this compound and their energetics are not documented.
Molecular Electron Density Theory (MEDT) for Cycloaddition Reactions
A comprehensive search of the scientific literature did not yield any specific studies applying Molecular Electron Density Theory (MEDT) to the cycloaddition reactions of this compound. While MEDT is a powerful computational tool for analyzing the mechanisms and reactivity in cycloaddition reactions of various organic azides, dedicated research on the specific reactivity of this compound within this theoretical framework appears to be unavailable in the public domain at the time of this writing.
Advanced Applications in Chemical Research
Application as a Bioorthogonal Chemical Reporter in Chemical Biology Methodologies
Bioorthogonal chemical reporters are non-native, non-perturbing chemical handles that can be introduced into biological systems and selectively reacted with an external probe. wikipedia.org The azide (B81097) group is a premier example of such a reporter due to its favorable characteristics: it is virtually absent in biological systems (abiotic), small in size, and stable under physiological conditions, showing no reactivity towards water or endogenous nucleophiles. news-medical.netnih.gov
The 3-azido-5-chloropyridine molecule can function as a carrier of this essential bioorthogonal handle. Researchers can incorporate this or similar azido-containing molecules into biomolecules like proteins, glycans, or lipids through metabolic labeling or targeted synthesis. nih.govnih.gov Once incorporated, the azide group serves as a silent reporter. It does not interfere with the biomolecule's natural function but is poised for highly selective chemical modification. wikipedia.org The subsequent introduction of a probe molecule carrying a complementary reactive group, such as a phosphine (B1218219) (for Staudinger ligation) or an alkyne (for azide-alkyne cycloaddition), allows for the selective tagging of the target biomolecule for visualization, isolation, and further study. nih.govresearchgate.net This two-step "tag-and-modify" strategy, enabled by reporters like the azide in this compound, is fundamental to studying complex biological processes in living systems. wikipedia.org
| Feature of Azide as a Bioorthogonal Reporter | Relevance to this compound |
| Abiotic Nature | The azide group is not naturally present in most living organisms, ensuring that labeling reactions are highly specific to the introduced reporter. news-medical.net |
| Small Size | The compact nature of the azide minimizes potential structural or functional disruption of the biomolecule it is attached to. nih.gov |
| Stability | It is stable in aqueous environments at physiological pH and temperature, preventing premature or off-target reactions. news-medical.net |
| Unique Reactivity | The azide group undergoes highly selective and efficient reactions (e.g., "click chemistry") with specific partners like alkynes, enabling precise labeling. nih.govnih.gov |
Utilization in Combinatorial Chemistry and Library Synthesis for Methodological Advancement
Combinatorial chemistry aims to rapidly synthesize a large number of diverse compounds, known as a chemical library, by systematically combining a set of "building blocks". nih.govfortunepublish.com This approach has revolutionized drug discovery and materials science by accelerating the identification of molecules with desired properties.
This compound is an exemplary building block for combinatorial library synthesis due to its bifunctional nature. The pyridine (B92270) core is a privileged scaffold found in numerous pharmaceuticals, making it a desirable starting point. The two distinct functional groups, the azide and the chlorine atom, serve as orthogonal reaction handles for diversification.
Azide Handle: The azide group can be readily used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This allows for the covalent attachment of a wide array of alkyne-containing fragments to the pyridine ring, introducing one axis of diversity into the library.
Chloro Handle: The chlorine atom on the pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. This enables the introduction of a second, independent set of diverse chemical moieties.
By systematically varying the building blocks reacted at each of these positions, chemists can generate vast libraries of substituted pyridines. This dual-functionalization strategy allows for a comprehensive exploration of the chemical space around the pyridine scaffold, significantly enhancing the efficiency of hit and lead discovery in drug development programs. nih.gov
Role in Bioconjugation Strategies for Chemical Modification
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. The azide group is a central player in modern bioconjugation, primarily through its participation in azide-alkyne cycloaddition reactions. nih.gov this compound can serve as a reagent that installs this critical functional group onto a molecule of interest, which can then be conjugated to a biomolecule modified with an alkyne.
The most prominent bioconjugation reactions involving azides are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click" reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, effectively linking the azide-containing molecule to the alkyne-containing one. nih.gov The triazole linker is chemically robust and is considered an excellent surrogate for an amide bond in biological contexts. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant avoids the use of a potentially cytotoxic copper catalyst by employing a strained cyclooctyne (B158145). The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without a catalyst, making it highly suitable for applications in living cells.
By leveraging these reactions, this compound can be used as a precursor to create probes or labels that are subsequently attached to proteins, nucleic acids, or other biological targets for applications ranging from diagnostics to therapeutic delivery. nih.govrsc.org
| Bioconjugation Strategy | Description | Role of the Azide Group |
| CuAAC (Click Chemistry) | A copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,2,3-triazole. nih.gov | Acts as one of the two key reactive partners, provided by a reagent like this compound. |
| SPAAC (Copper-Free Click) | A reaction between an azide and a strained cyclooctyne that proceeds without a metal catalyst. | Functions as the reaction partner for the strained alkyne, enabling conjugation in living systems. |
| Staudinger Ligation | A reaction between an azide and a specifically engineered triarylphosphine, resulting in a stable amide bond. nih.gov | Serves as the electrophilic component that reacts selectively with the phosphine nucleophile. nih.gov |
Development of Novel Synthetic Reagents and Building Blocks
Beyond its direct use in bioorthogonal and combinatorial applications, this compound is a valuable intermediate for the synthesis of more complex and novel chemical entities. Its functional groups can be transformed to create a variety of other pyridine-based building blocks.
Transformation of the Azide Group: The azide can be readily reduced to a primary amine (e.g., via Staudinger reaction with triphenylphosphine (B44618) or catalytic hydrogenation). rsc.org This resulting 3-amino-5-chloropyridine is a versatile precursor for synthesizing a wide range of derivatives, including amides, sulfonamides, and ureas, or for constructing fused heterocyclic ring systems.
Reactivity of the Chloro Group: The chlorine atom can be displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon, nitrogen, oxygen, or sulfur-based substituents at the 5-position of the pyridine ring.
The ability to selectively manipulate each functional group makes this compound a powerful platform for generating novel heterocyclic structures. For instance, derivatives of this compound could be used to synthesize pyridine-annulated purines or pyrido[2,3-d]pyrimidines, which are classes of compounds known to possess potent biological activities. rsc.orgnih.gov This utility in creating new, structurally complex molecules underscores its importance as a foundational building block in medicinal and materials chemistry. rsc.orgwhiterose.ac.uk
Future Research Trajectories
Exploration of Novel and Efficient Synthetic Pathways for 3-Azido-5-chloropyridine
The traditional synthesis of aryl azides often involves nucleophilic aromatic substitution (SNAr) of a corresponding halide with an azide (B81097) salt. For this compound, the logical precursor would be 3,5-dichloropyridine. While this precursor is commercially available, its synthesis can be achieved through various methods, including the reaction of polychlorinated pyridines with zinc metal in the presence of an acidic compound. google.comgoogle.comepo.org The direct azidation of 3,5-dichloropyridine would likely proceed via an SNAr reaction. However, future research should focus on optimizing this transformation for efficiency, safety, and scalability.
Key areas for exploration include:
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the reaction between 3,5-dichloropyridine and an azide source, potentially leading to shorter reaction times and higher yields.
Phase-Transfer Catalysis: Employing phase-transfer catalysts could enhance the reaction rate and efficiency by facilitating the transfer of the azide anion into the organic phase where the substrate resides.
Novel Azidating Agents: While sodium azide is the most common reagent, research into alternative, potentially safer, azide-transfer reagents could mitigate the risks associated with the use of sodium azide, which can form explosive heavy metal azides and toxic hydrazoic acid. thieme-connect.com Recently, novel methods for synthesizing azide compounds using Grignard reactions with protected "azido" groups have been developed, which could pave the way for broader industrial applications. sciencedaily.com
A comparative analysis of potential synthetic routes is presented in Table 1.
| Synthetic Approach | Potential Advantages | Research Focus |
| Conventional SNAr | Straightforward, well-established methodology. | Optimization of reaction conditions (solvent, temperature), purification methods. |
| Microwave-Assisted SNAr | Rapid heating, shorter reaction times, potential for improved yields. | Screening of solvents, power levels, and reaction times. |
| Phase-Transfer Catalysis | Improved reaction rates, milder conditions, potential for use in biphasic systems. | Selection of appropriate catalyst and solvent system. |
| Alternative Azidating Agents | Enhanced safety profile, potentially different reactivity. | Development and screening of new azide-transfer reagents. |
Discovery of New Reactivity Modes and Chemical Transformations
The dual functionality of this compound—an azide group and a chloro substituent—offers a rich landscape for chemical transformations. The azide can undergo a variety of reactions, including cycloadditions, reductions, and rearrangements, while the chloro group can be displaced or participate in cross-coupling reactions.
Future research should aim to uncover new reactivity patterns:
1,3-Dipolar Cycloadditions: The azide group is a classic 1,3-dipole and can react with alkynes and alkenes to form triazoles and triazolines, respectively. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly powerful tool for molecular construction. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Exploring the reactivity of this compound in both thermal and catalyzed cycloadditions with a diverse range of dipolarophiles will be a key research direction.
Nitrene Chemistry: Thermolysis or photolysis of aryl azides generates highly reactive nitrenes, which can undergo C-H insertion, N-H insertion, and cyclization reactions. researchgate.netucla.edu Investigating the intramolecular and intermolecular reactions of the nitrene derived from this compound could lead to the synthesis of novel heterocyclic systems.
Staudinger Reaction: The reaction of azides with phosphines to form aza-ylides (the Staudinger ligation) is a robust method for the formation of amide bonds and the reduction of azides to amines. wikipedia.orgresearchgate.net Applying this reaction to this compound can provide access to valuable amine-substituted pyridines.
Orthogonal Functionalization: A significant area of future work will be the selective and sequential reaction of the azide and chloro groups. This orthogonality would allow for the stepwise introduction of different molecular fragments, enabling the synthesis of highly complex and diverse molecules. For instance, the azide could be converted to a triazole via a click reaction, followed by a Suzuki or Buchwald-Hartwig cross-coupling reaction at the chloro position.
Development of Sustainable and Greener Chemical Processes for Azidopyridine Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic protocols.
Key strategies for a greener synthesis include:
Benign Solvents: Moving away from hazardous solvents like dichloromethane, which can form explosive byproducts with azides, towards greener alternatives such as water, ethanol, or bio-based solvents. ingentaconnect.com
Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric processes. Research into more efficient catalysts for both the synthesis of the azidopyridine and its subsequent reactions is crucial.
In Situ Generation: Developing methods where the azide is generated and consumed in the same pot would eliminate the need to isolate and handle this potentially hazardous intermediate. ingentaconnect.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Multicomponent reactions are a powerful tool in this regard.
Recent advances in the synthesis of sodium azide itself have focused on creating safer and more environmentally friendly processes by altering the alcohol reactant used in its production, which can reduce reaction times and eliminate volatile organic compound (VOC) emissions. rsc.orgresearchgate.net
Integration with Emerging Methodologies in Organic and Medicinal Chemistry Research
The synthesis and application of this compound can be significantly advanced by leveraging emerging technologies and synthetic strategies.
Flow Chemistry: Continuous flow technology offers significant advantages for handling potentially hazardous reagents like azides. The small reactor volumes and excellent heat transfer capabilities of flow systems can mitigate the risks of explosions and runaway reactions. vapourtec.comeuropa.eueuropa.euresearchgate.net Developing a continuous flow synthesis of this compound would not only improve safety but also allow for easier scalability. iitb.ac.in Flow chemistry has been successfully used for the safe synthesis of various 2-azidopyridine (B1249355) derivatives. researchgate.net
Automated Synthesis: The use of automated synthesis platforms can accelerate the exploration of reaction conditions and the generation of libraries of compounds derived from this compound for biological screening.
Click Chemistry for Drug Discovery and Bioconjugation: As a bifunctional linker, this compound is an ideal candidate for applications in medicinal chemistry and chemical biology. acs.org The azide group can be used to "click" the molecule onto a biological target or a larger molecular scaffold, while the chloro group provides a handle for further diversification. researchgate.netmdpi.comresearchgate.net This modular approach is highly valuable for the synthesis of compound libraries for drug discovery. wikipedia.org
The potential applications of this compound derivatives are vast, ranging from the development of new pharmaceuticals and agrochemicals to the creation of novel materials. nih.govchemimpex.com The future research trajectories outlined above will be instrumental in unlocking the full potential of this versatile chemical building block.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-azido-5-chloropyridine?
The compound is synthesized via nucleophilic aromatic substitution (SNAr). React 3,5-dichloropyridine with sodium azide (NaN₃) in dimethylformamide (DMF) under reflux (80–100°C, 12–24 hours) . Purify via column chromatography (hexane/ethyl acetate gradient) and verify by ¹H NMR (disappearance of C5 proton at δ 8.25 ppm, emergence of azide-bearing C3 proton at δ 8.42 ppm) . Typical yields range from 60–75%.
Q. Which analytical techniques are critical for characterizing this compound?
Use multimodal analysis:
- ¹³C NMR : Identify C3 (δ 148 ppm) and C5 (δ 134 ppm) signals .
- IR Spectroscopy : Confirm azide functionality (N₃ stretch at 2100–2120 cm⁻¹) .
- HPLC-PDA : Ensure >95% purity (C18 column, acetonitrile/water 70:30) .
- Mass Spectrometry : Validate [M+H]+ at m/z 170.0 .
Q. What safety protocols are essential when handling this compound?
- Use nitrile gloves, safety goggles, and flame-resistant lab coats.
- Perform reactions in fume hoods (>0.5 m/s face velocity).
- Deactivate spills with 10% cerium(IV) ammonium nitrate in HNO₃.
- Store at -20°C under argon with desiccant to prevent decomposition .
Advanced Research Questions
Q. How can competing elimination pathways be suppressed during synthesis?
- Replace DMF with DMAc to reduce base-catalyzed elimination.
- Maintain temperature at 80°C ± 2°C to avoid Hofmann degradation.
- Add tetrabutylammonium iodide (5 mol%) to enhance reactivity .
- Monitor intermediates via Raman spectroscopy (2125 cm⁻¹ peak) .
Q. What computational methods predict regioselectivity in substitution reactions?
- Calculate Fukui indices (DFT/B3LYP/6-311++G(d,p)): C3 (f⁻ = 0.12) is more nucleophilic than C5 (f⁻ = 0.08) .
- Perform NBO analysis to quantify charge distribution (Nα: -0.32 e).
- Validate with kinetic isotope effects (kH/kD = 1.7 ± 0.2) .
Q. How does the electronic environment influence Huisgen cycloaddition reactivity?
- The C5 chlorine enhances azide dipolarophilicity via resonance, accelerating cycloaddition with alkynes (k = 0.45 M⁻¹s⁻¹ vs. 0.19 M⁻¹s⁻¹ for non-chlorinated analogs) .
- DFT shows a lowered LUMO (-1.8 eV) at the azide, facilitating orbital overlap with alkyne HOMOs .
Q. What strategies resolve conflicting NMR data in derivatives?
- Variable Temperature NMR : Identify rotameric forms (-30°C to +50°C).
- 2D NMR (HSQC/COSY) : Assign coupling relationships (³J vs. ⁴J).
- Compare computational predictions (B3LYP/6-311+G(d,p)) with experimental shifts .
Q. How is this compound used in bioorthogonal live-cell imaging?
- Incubate cells with 50 μM compound (24h), then perform copper-free click chemistry with DBCO-Cy5.
- Image via confocal microscopy (Ex/Em 649/670 nm).
- Validate specificity using siRNA knockdown and cytotoxicity assays (CCK-8) .
Q. What experimental designs assess genotoxicity in mammalian cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
